3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula CHNOS and a molecular weight of 290.38 g/mol. It is recognized for its potential applications in scientific research, particularly in medicinal chemistry. The compound is categorized under azetidine derivatives and features a thiomorpholine moiety, which contributes to its unique chemical properties and biological activities.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1257293-65-4. It is available from various suppliers, including BenchChem and Avantor, which provide it in high purity (typically ≥95%) for research purposes . The classification of this compound falls within heterocyclic compounds, specifically those containing azetidine rings and thiomorpholine structures.
The synthesis of 3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester can be achieved through several synthetic routes. One notable method involves the formation of the azetidine ring through cyclization reactions using appropriate precursors.
Key steps in the synthesis may include:
The molecular structure of 3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester can be represented by its canonical SMILES notation: CC(C)(C)OC(=O)N1CC(C1)N2CCS(=O)(=O)CC2. The structure features:
The InChI key for this compound is VTLZFUQRXCVISU-UHFFFAOYSA-N, which aids in identifying the compound in various chemical databases.
3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester can participate in several chemical reactions due to its functional groups. Some notable reactions include:
These reactions are significant for developing derivatives with tailored properties for specific applications in drug discovery .
The physical properties of 3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester include:
Chemical properties include:
These properties are critical for determining suitable storage conditions and compatibility with other reagents during experiments .
3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester has potential applications in various fields:
Research into this compound could lead to significant advancements in drug discovery and development processes .
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: